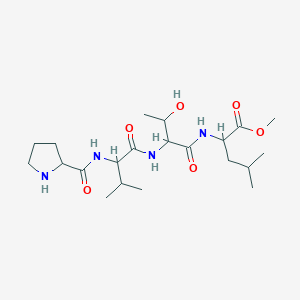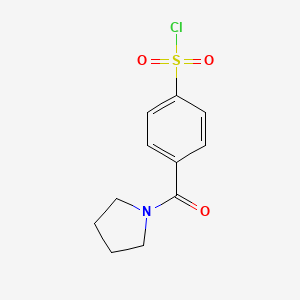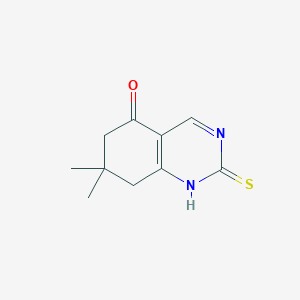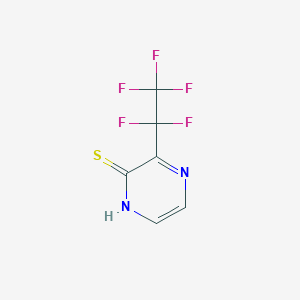
Eglin c (42-45)-methyl ester HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eglin c (42-45)-methyl ester hydrochloride is a synthetic derivative of the naturally occurring protein Eglin c. Eglin c is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes, including inflammation and blood coagulation. The methyl ester hydrochloride form of Eglin c (42-45) is specifically designed to enhance its stability and solubility, making it more suitable for research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eglin c (42-45)-methyl ester hydrochloride typically involves the following steps:
Peptide Synthesis: The peptide sequence corresponding to Eglin c (42-45) is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Methyl Esterification: The carboxyl group at the C-terminus of the peptide is converted to a methyl ester using methanol and a suitable catalyst, such as hydrochloric acid or sulfuric acid.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Hydrochloride Formation: The purified methyl ester peptide is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of Eglin c (42-45)-methyl ester hydrochloride follows similar steps as the laboratory synthesis but on a larger scale. The process involves:
Automated Peptide Synthesizers: These machines automate the SPPS process, allowing for the efficient and large-scale synthesis of the peptide.
Large-Scale Purification: Industrial-scale HPLC systems are used to purify the peptide.
Quality Control: Rigorous quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Eglin c (42-45)-methyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrolysis of the methyl ester can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize methionine and cysteine residues.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired modification.
Major Products Formed
Hydrolysis: The major product is the carboxylic acid form of the peptide.
Oxidation: Oxidation of methionine results in methionine sulfoxide, while oxidation of cysteine leads to cysteic acid.
Substitution: The products depend on the specific substitution reaction performed.
科学研究应用
Eglin c (42-45)-methyl ester hydrochloride has several scientific research applications, including:
Biochemistry: It is used as a tool to study the inhibition of serine proteases and their role in various physiological processes.
Pharmacology: The compound is investigated for its potential therapeutic applications in conditions involving excessive protease activity, such as inflammation and coagulation disorders.
Molecular Biology: It is used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to protease dysregulation.
作用机制
Eglin c (42-45)-methyl ester hydrochloride exerts its effects by binding to the active site of serine proteases, thereby inhibiting their enzymatic activity. The binding involves interactions between the peptide and specific amino acid residues in the protease’s active site. This inhibition prevents the protease from cleaving its substrate, thereby modulating physiological processes such as inflammation and coagulation.
相似化合物的比较
Similar Compounds
Aprotinin: A naturally occurring serine protease inhibitor used in clinical settings to reduce bleeding during surgery.
Leupeptin: A microbial peptide that inhibits serine and cysteine proteases.
Antithrombin III: A plasma protein that inhibits thrombin and other serine proteases involved in blood coagulation.
Uniqueness
Eglin c (42-45)-methyl ester hydrochloride is unique due to its specific sequence derived from Eglin c and its enhanced stability and solubility as a methyl ester hydrochloride. This makes it particularly suitable for research and potential therapeutic applications, offering advantages over other protease inhibitors in terms of specificity and stability.
属性
分子式 |
C21H38N4O6 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
methyl 2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C21H38N4O6/c1-11(2)10-15(21(30)31-6)23-20(29)17(13(5)26)25-19(28)16(12(3)4)24-18(27)14-8-7-9-22-14/h11-17,22,26H,7-10H2,1-6H3,(H,23,29)(H,24,27)(H,25,28) |
InChI 键 |
MFZRAYFMAYEDAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)


![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)


![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
